N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the thiophene and pyrazole rings, followed by the introduction of the substituents. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones or similar compounds.
Introduction of Substituents: The cyclohexylcarbamoyl, ethyl, and methyl groups can be introduced through various substitution reactions, often using reagents such as alkyl halides and carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The substituents on the thiophene and pyrazole rings can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typical conditions might include temperatures ranging from -78°C to 150°C and the use of solvents such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the carbonyl groups could produce alcohols or amines.
Scientific Research Applications
N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in the study of enzyme inhibition or receptor binding.
Medicine: This compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide include other thiophene and pyrazole derivatives, such as:
Thiophene-2-carboxamide: A simpler thiophene derivative with potential bioactivity.
1-ethyl-3-methylpyrazole: A pyrazole derivative with different substituents.
Cyclohexylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-4-15-13(3)27-20(22-18(25)16-11-12-24(5-2)23-16)17(15)19(26)21-14-9-7-6-8-10-14/h11-12,14H,4-10H2,1-3H3,(H,21,26)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZYZDYRJJPBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=NN(C=C3)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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